![molecular formula C9H6BrClFN3 B1467364 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1248106-78-6](/img/structure/B1467364.png)
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the halogen substituents. One possible method could be a click reaction, which is a type of chemical reaction that joins small chemical units together. It’s called a “click reaction” because it is simple, wide in scope, creates only byproducts that can be removed without chromatography, is high yielding, and is stereospecific .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the halogens (bromine, chlorine, and fluorine) could potentially make the molecule quite polar, affecting its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogens and the triazole ring. Halogens are often good leaving groups, so they could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the triazole ring could affect its polarity, solubility, boiling point, melting point, and reactivity .Scientific Research Applications
Heterocyclic Compounds and Biological Activities
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a derivative within the broader class of triazole compounds, known for their presence in heterocyclic chemistry and their significant role in medicinal chemistry. Triazole derivatives have been extensively studied due to their wide range of biological activities. These compounds demonstrate potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral agents, and more. Recent studies emphasize the ongoing interest in 1,2,4-triazole derivatives, noting their high biological activity rates (Ohloblina, 2022).
Pharmaceutical Applications
1,2,3-Triazole and its derivatives, including 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, are central to the discovery of new anticancer agents. Their structural versatility allows for hybridization with other anticancer pharmacophores, potentially offering therapeutic intervention for the treatment of cancer, including drug-resistant strains. The hybrid molecules are vital in cancer control, and some 1,2,3-triazole-containing hybrids are already in clinical trials or being used in clinics (Xu, Zhao, & Liu, 2019).
Agricultural and Industrial Applications
In addition to their pharmaceutical applications, 1,2,4-triazole derivatives, a related class to 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, have been used in agriculture and industry. These derivatives are integral to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They also have applications in creating analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting their versatility across various sectors (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Advancements in Synthesis Methods
Recent advancements in eco-friendly synthesis methods, such as Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC), have been pivotal for triazole compounds, including 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole. These methods are crucial for the industrial synthesis of drugs and have broader applications in various fields due to their advantages, such as shorter reaction times, easier work-up, and higher yields, compared to classical procedures (de Souza et al., 2019).
Safety and Hazards
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYPRLIRDEPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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